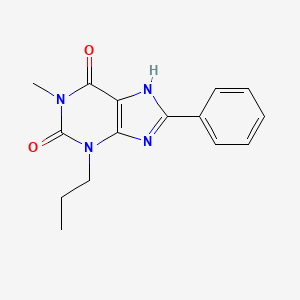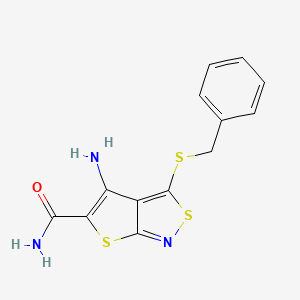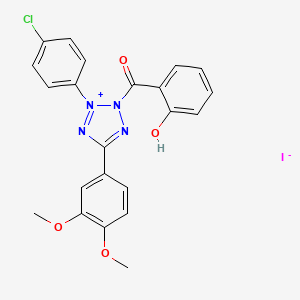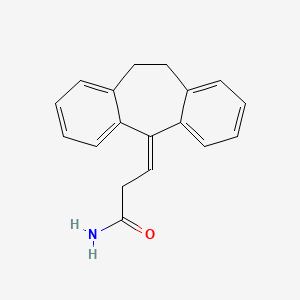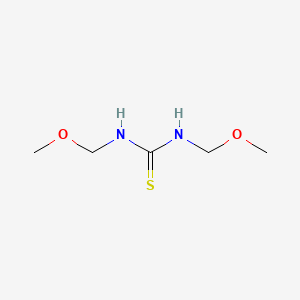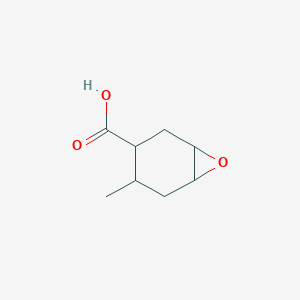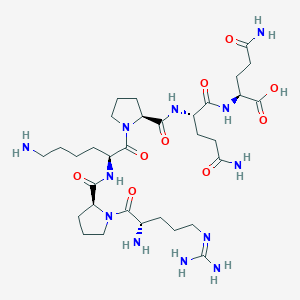
Substance P (1-6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Substance P (1-6) is a peptide fragment derived from the larger neuropeptide Substance P. Substance P is an undecapeptide, meaning it consists of eleven amino acids, and is a member of the tachykinin family of neuropeptides. It is widely distributed in the central and peripheral nervous systems and plays a crucial role in pain perception, inflammation, and various other physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of Substance P (1-6) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is commonly employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Substance P (1-6) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium azide or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Wissenschaftliche Forschungsanwendungen
Substance P (1-6) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and interactions with receptors.
Medicine: Explored for its potential therapeutic effects in pain management, inflammation, and wound healing.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Wirkmechanismus
Substance P (1-6) exerts its effects by binding to neurokinin receptors, primarily the neurokinin 1 receptor (NK1R). This binding triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent modulation of ion channels and second messengers. These pathways ultimately lead to physiological responses such as pain perception, inflammation, and immune modulation .
Vergleich Mit ähnlichen Verbindungen
Substance P (1-6) is part of the tachykinin family, which includes other neuropeptides such as neurokinin A and neurokinin B. While all these peptides share similar structures and functions, Substance P (1-6) is unique in its specific sequence and receptor interactions. Other similar compounds include:
Neurokinin A: Involved in smooth muscle contraction and inflammation.
Neurokinin B: Plays a role in reproductive functions and stress responses
Conclusion
Substance P (1-6) is a significant peptide fragment with diverse applications in scientific research. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool for studying various physiological processes and developing therapeutic interventions.
Eigenschaften
CAS-Nummer |
68232-52-0 |
|---|---|
Molekularformel |
C32H56N12O9 |
Molekulargewicht |
752.9 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H56N12O9/c33-14-2-1-7-20(41-28(49)22-8-4-16-43(22)29(50)18(34)6-3-15-39-32(37)38)30(51)44-17-5-9-23(44)27(48)40-19(10-12-24(35)45)26(47)42-21(31(52)53)11-13-25(36)46/h18-23H,1-17,33-34H2,(H2,35,45)(H2,36,46)(H,40,48)(H,41,49)(H,42,47)(H,52,53)(H4,37,38,39)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
UFTDINHLCHPVEW-LLINQDLYSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


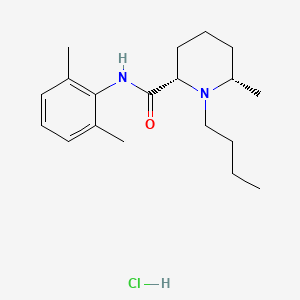
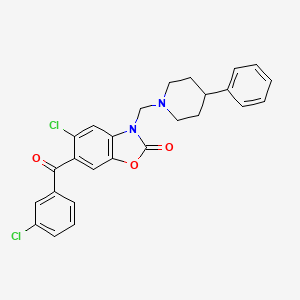
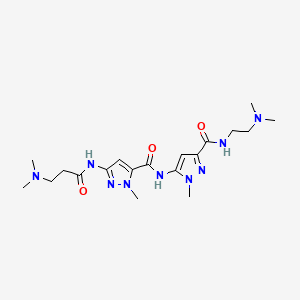

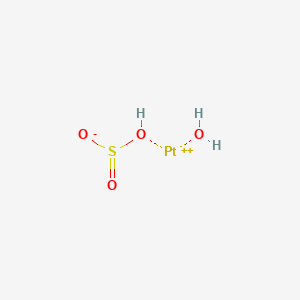
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
